1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
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Overview
Description
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone is a chemical compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of flow reactors allows for better control over reaction parameters, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the functional groups present. The exact mechanism of action may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
- 1-(4-Fluorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
- 1-(4-Methylphenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
Uniqueness
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone is unique due to the presence of the bromine atom in the bromophenyl group, which imparts specific reactivity and properties to the compound. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3Z)-1-(4-bromophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-15(2)9-10-7-8-16(13(10)17)12-5-3-11(14)4-6-12/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDBXYJUHZEOG-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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